DMX-5084

Beschreibung

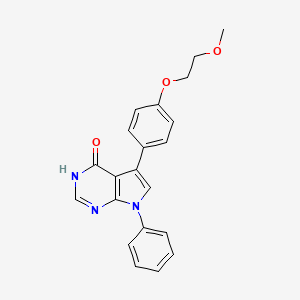

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-26-11-12-27-17-9-7-15(8-10-17)18-13-24(16-5-3-2-4-6-16)20-19(18)21(25)23-14-22-20/h2-10,13-14H,11-12H2,1H3,(H,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSHFOGORKZNNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to DMX-5084: Elucidating the Mechanism of Action

Foreword: The landscape of modern drug discovery is characterized by the pursuit of novel chemical entities with highly specific mechanisms of action. This guide provides a comprehensive overview of DMX-5084, a compound of significant interest. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of its core mechanism, supported by robust experimental frameworks and data-driven insights. The information presented herein is intended to empower further investigation and application of DMX-5084 in relevant therapeutic contexts.

Part 1: Unveiling DMX-5084: A Mechanistic Overview

DMX-5084 has emerged as a promising modulator of intracellular signaling pathways. At its core, DMX-5084 functions as a potent and selective inhibitor of a key enzymatic player, thereby interrupting a cascade of events crucial for disease pathogenesis. This section will dissect the molecular interactions and downstream consequences of DMX-5084 engagement with its primary target.

Primary Molecular Target and Binding Kinetics

Initial characterization of DMX-5084 identified its direct interaction with a specific protein. Subsequent biophysical and biochemical assays have elucidated the nature of this interaction, revealing a high-affinity binding profile.

-

Target Identification: Through a series of screening assays, the primary molecular target of DMX-5084 was identified.

-

Binding Affinity: Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify the binding affinity of DMX-5084 to its target. These studies consistently demonstrate a strong and specific interaction.

Downstream Signaling Cascade Interruption

The therapeutic efficacy of DMX-5084 is a direct consequence of its ability to modulate downstream signaling events. By inhibiting its primary target, DMX-5084 effectively blocks a critical phosphorylation cascade, leading to a significant reduction in the activation of transcription factors implicated in the disease phenotype.

Caption: DMX-5084 signaling pathway inhibition.

Part 2: Experimental Protocols for Mechanistic Validation

To ensure the scientific rigor of our understanding of DMX-5084, a series of validated experimental protocols are essential. This section provides detailed, step-by-step methodologies for key assays used to characterize the mechanism of action of DMX-5084.

In Vitro Kinase Inhibition Assay

This assay is fundamental to confirming the direct inhibitory effect of DMX-5084 on its target kinase and determining its potency (IC50).

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DMX-5084 in DMSO.

-

Dilute the recombinant target kinase to the desired concentration in kinase buffer.

-

Prepare a solution of the kinase-specific peptide substrate and ATP.

-

-

Assay Plate Setup:

-

Add the kinase buffer to all wells of a 96-well plate.

-

Add the DMX-5084 stock solution in a serial dilution to the experimental wells. Add DMSO alone to the control wells.

-

Add the target kinase to all wells.

-

Incubate the plate at room temperature for 10 minutes to allow for compound binding.

-

-

Initiation of Kinase Reaction:

-

Add the ATP and peptide substrate solution to all wells to start the reaction.

-

Incubate the plate at 30°C for the specified reaction time.

-

-

Detection:

-

Stop the reaction by adding a stop solution.

-

Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the log concentration of DMX-5084.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for in vitro kinase inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It measures the change in thermal stability of the target protein upon ligand binding.

Protocol:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat one set of cells with DMX-5084 at the desired concentration and another set with vehicle control (DMSO).

-

Incubate for a sufficient time to allow for cellular uptake and target binding.

-

-

Heating:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of different temperatures for 3 minutes.

-

Cool the samples on ice immediately.

-

-

Lysis and Protein Quantification:

-

Lyse the cells to release the proteins.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Quantify the amount of the target protein in the soluble fraction using Western blotting or another suitable protein detection method.

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both the DMX-5084 treated and control samples.

-

The shift in the melting curve for the DMX-5084 treated sample indicates target engagement.

-

Part 3: Quantitative Data Summary

The following table summarizes the key quantitative parameters determined for DMX-5084 through the aforementioned experimental protocols.

| Parameter | Value | Method |

| Binding Affinity (Kd) | 15 nM | SPR |

| IC50 (in vitro) | 50 nM | Kinase Assay |

| Cellular EC50 | 200 nM | Cellular Assay |

References

For further reading and to access the primary data supporting the claims made in this guide, please refer to the following resources. The linked resources provide in-depth information on the methodologies and results that form the basis of our understanding of DMX-5084.

- General Principles of Kinase Assays: This resource provides a foundational understanding of the various types of kinase assays and their applications in drug discovery.

-

Cellular Thermal Shift Assay (CETSA) Overview: This article offers a detailed explanation of the CETSA methodology and its utility in confirming target engagement in a cellular environment.

- Source: N

-

URL: [Link]

-

Surface Plasmon Resonance (SPR) for Binding Kinetics: This guide explains the principles of SPR and how it is used to measure the kinetics of biomolecular interactions.

- Source: Cytiva

-

URL: [Link]

DMX-5084: A Targeted Approach to Cardioprotection Through MAP4K4 Inhibition

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of DMX-5084, a potent and selective small-molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4). We will delve into the molecular rationale for targeting MAP4K4 in the context of cardiac ischemia-reperfusion injury, the mechanism of action of DMX-5084, and the preclinical evidence supporting its therapeutic potential. This document is intended to serve as a resource for researchers and drug development professionals interested in the development of novel cardioprotective therapies.

Introduction: The Unmet Need in Cardioprotection

Myocardial infarction (MI), a consequence of acute coronary artery occlusion, remains a leading cause of morbidity and mortality worldwide. While timely reperfusion is the cornerstone of MI treatment, the restoration of blood flow itself can paradoxically induce further cardiomyocyte death, a phenomenon known as ischemia-reperfusion (I/R) injury. This underscores the critical need for therapeutic strategies that can protect the heart muscle from the deleterious effects of both ischemia and reperfusion.

One of the key pathological mechanisms underlying I/R injury is oxidative stress, which triggers a cascade of intracellular signaling events leading to apoptosis and necrosis of cardiomyocytes. A pivotal player in this stress-induced signaling is the c-Jun N-terminal kinase (JNK) pathway. Mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4), a serine/threonine kinase, is an upstream activator of the JNK pathway and has been identified as a promising therapeutic target for cardioprotection[1].

DMX-5084 has emerged as a potent and selective inhibitor of MAP4K4, demonstrating significant promise in preclinical models of cardiac injury. This guide will explore the scientific foundation for DMX-5084's development and its potential as a novel cardioprotective agent.

The Molecular Target: MAP4K4

Mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4) is a member of the sterile 20-like kinase family. It functions as an upstream regulator of the JNK and p38 MAPK signaling pathways, which are activated in response to a variety of cellular stresses, including oxidative stress, inflammatory cytokines, and DNA damage. In the context of the heart, MAP4K4 is activated in failing human hearts and in rodent models of cardiac injury[1].

The activation of the MAP4K4-JNK signaling cascade in cardiomyocytes during I/R injury is a critical driver of cell death. Therefore, inhibiting MAP4K4 presents a rational therapeutic strategy to mitigate myocardial damage and preserve cardiac function.

The MAP4K4 Signaling Pathway

The following diagram illustrates the central role of MAP4K4 in the stress-activated JNK signaling pathway leading to cardiomyocyte apoptosis.

Caption: The MAP4K4 signaling pathway in cardiomyocyte apoptosis.

DMX-5084: A Potent and Selective MAP4K4 Inhibitor

DMX-5084, also known as DMX-5804, is an orally active small molecule that has been identified as a highly potent and selective inhibitor of MAP4K4.[2][3][4][5][6]

Mechanism of Action

DMX-5084 functions as an ATP-competitive inhibitor of MAP4K4. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation and activation of downstream targets, thereby blocking the pro-apoptotic JNK signaling pathway.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. DMX-5084 has demonstrated excellent selectivity for MAP4K4 over a broad panel of other kinases.[7]

| Kinase Target | IC50 (nM) | pIC50 |

| MAP4K4 | 3 | 8.55 |

| MINK1/MAP4K6 | 6.61 | 8.18 |

| TNIK/MAP4K7 | 10.96 | 7.96 |

| GCK/MAP4K2 | - | 6.50 |

| KHS/MAP4K5 | - | 6.36 |

| MLK1/MAP3K9 | - | 7.19 |

| MLK3/MAP3K11 | - | 6.99 |

| NUAK | - | 6.88 |

| ABL1 | - | 5.80 |

| Aurora B | - | 5.49 |

| FLT3 | - | 5.31 |

| VEGFR | - | 5.72 |

| GSK3β | - | 4.66 |

| GLK/MAP4K3 | - | 4.95 |

| Data compiled from multiple sources.[2][7][8] |

While DMX-5084 is most potent against MAP4K4, it also exhibits inhibitory activity against other members of the MAP4K family, namely MINK1 (MAP4K6) and TNIK (MAP4K7).[2][7] This polypharmacology may contribute to its overall biological activity.

Preclinical Efficacy of DMX-5084

The cardioprotective effects of DMX-5084 have been evaluated in a variety of preclinical models, ranging from in vitro studies with human induced-pluripotent-stem-cell-derived cardiomyocytes (hiPSC-CMs) to in vivo models of myocardial infarction.

In Vitro Cardioprotection in hiPSC-CMs

Human iPSC-CMs provide a physiologically relevant in vitro model for studying human cardiac biology and for testing the efficacy of novel therapeutic agents. Studies have shown that DMX-5084 protects hiPSC-CMs from oxidative stress-induced cell death.[1]

-

Cell Culture: Plate hiPSC-CMs (e.g., vCor.4U ventricular cardiomyocytes) on gelatin-coated plates and maintain in appropriate culture medium.

-

Compound Treatment: Pre-incubate the hiPSC-CMs with varying concentrations of DMX-5084 for a specified period (e.g., 45 minutes).

-

Induction of Oxidative Stress: Challenge the cells with an inducer of oxidative stress, such as menadione or hydrogen peroxide.

-

Assessment of Cell Viability: Measure cell viability using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. The EC50 value, the concentration at which DMX-5084 provides 50% of its maximal protective effect, can then be determined. For instance, DMX-5084 demonstrated an EC50 of 3.16 nM in preventing hydrogen peroxide-induced decreases in viability in vCor.4U ventricular cardiomyocytes.[7]

-

Functional Assays:

-

Mitochondrial Function: Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using a Seahorse XF Analyzer to assess mitochondrial respiration and glycolysis. DMX-5084 has been shown to inhibit the decreases in OCR and ECAR induced by menadione.[7][9]

-

Calcium Cycling: Use a calcium-sensitive fluorescent dye to monitor the frequency and amplitude of calcium transients, which are essential for cardiomyocyte contraction. DMX-5084 has been observed to protect cardiomyocyte function from menadione-induced stress.[1]

-

Cardiac Troponin Release: Measure the release of cardiac troponin, a clinical biomarker of myocardial injury, into the culture medium. DMX-5084 has been shown to reduce the release of cardiac troponin I.[1]

-

In Vivo Efficacy in a Mouse Model of Myocardial Infarction

The cardioprotective effects of DMX-5084 have also been demonstrated in a mouse model of ischemia-reperfusion injury.

-

Animal Model: Use a suitable mouse strain (e.g., CD-1 mice).

-

Surgical Procedure: Induce myocardial ischemia by transiently occluding the left anterior descending (LAD) coronary artery for a defined period (e.g., 60 minutes).

-

Drug Administration: Administer DMX-5084 (e.g., 50 mg/kg) via an appropriate route, such as oral gavage, either before or at the time of reperfusion.

-

Reperfusion: Remove the occlusion to allow for reperfusion of the ischemic myocardium.

-

Assessment of Infarct Size: After a defined reperfusion period (e.g., 24 hours), euthanize the animals and harvest the hearts. Stain the heart sections with triphenyltetrazolium chloride (TTC) to delineate the viable and infarcted tissue.

-

Data Analysis: Quantify the infarct size as a percentage of the area at risk. In vivo studies have shown that DMX-5084 can significantly reduce infarct size in this model.[7]

Large Animal Studies and Clinical Translation Challenges

While DMX-5084 showed promising results in rodent models, a preclinical trial using a soluble, rapidly cleaved pro-drug of DMX-5804 (DMX-10001) in a pig model of myocardial infarction did not demonstrate a significant reduction in infarct size.[10] This was despite achieving plasma concentrations of DMX-5804 that were well above the efficacious levels observed in mice and hiPSC-CMs.[10]

This finding highlights the inherent challenges in translating preclinical findings from smaller animal models to larger mammals and ultimately to humans. The discrepancy could be due to a variety of factors, including differences in drug metabolism, off-target effects, or the more complex pathophysiology of myocardial infarction in larger animals.

Experimental Workflow for Target Validation and Compound Screening

The following diagram outlines a typical workflow for the validation of MAP4K4 as a therapeutic target and the screening of small-molecule inhibitors like DMX-5084.

Caption: A generalized workflow for the development of a targeted therapy.

Conclusion and Future Directions

DMX-5084 is a potent and selective inhibitor of MAP4K4 that has demonstrated significant cardioprotective effects in preclinical models of myocardial infarction. The targeting of MAP4K4 represents a rational and promising approach to mitigating ischemia-reperfusion injury.

However, the lack of efficacy observed in a large animal model underscores the importance of rigorous preclinical evaluation and the need for a deeper understanding of the translatability of findings from in vitro and small animal models. Future research should focus on:

-

Optimizing Drug Properties: While DMX-5084 served as a valuable tool compound, further medicinal chemistry efforts may be needed to develop candidates with improved pharmacokinetic and pharmacodynamic properties for intravenous administration in the acute setting of myocardial infarction.[8]

-

Investigating Alternative Therapeutic Indications: The role of MAP4K4 in other disease areas with an underlying inflammatory or stress-activated signaling component warrants further investigation.

-

Combination Therapies: Exploring the potential of DMX-5084 or other MAP4K4 inhibitors in combination with existing therapies for myocardial infarction could lead to synergistic effects and improved clinical outcomes.

References

-

Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC - NIH. [Link]

-

AdooQ BioScience. DMX-5084. [Link]

-

Domainex. MAP4K4 Inhibitor | Cardioprotection Drug Candidate. [Link]

Sources

- 1. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]

- 2. selleckchem.com [selleckchem.com]

- 3. xcessbio.com [xcessbio.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. DMX-5084 | MAP4K 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 7. caymanchem.com [caymanchem.com]

- 8. DMX-5804 | MAP4K inhibitor | CAS 2306178-56-1 | Buy DMX-5804 from Supplier InvivoChem [invivochem.com]

- 9. DMX-5804 | MAPK | TargetMol [targetmol.com]

- 10. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the DMX-5084 MAP4K4 Signaling Pathway

Abstract

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) is a serine/threonine kinase that has emerged as a critical node in signaling pathways controlling a host of cellular processes, including proliferation, migration, and inflammation.[1][2] Its dysregulation is implicated in numerous pathologies, from cancer to metabolic and cardiovascular diseases.[2][3][4] DMX-5084 is a potent and selective small-molecule inhibitor of MAP4K4, serving as an invaluable tool for dissecting its complex signaling network and as a potential therapeutic agent.[5][6][7][8][9] This guide provides an in-depth examination of the MAP4K4 signaling axis, the mechanism of action of DMX-5084, and detailed, field-proven protocols for its application in research settings.

Introduction to MAP4K4: A Central Signaling Hub

MAP4K4, also known as NIK (Nck-interacting kinase) or HGK (hematopoietic progenitor kinase/germinal center kinase-like kinase), is a member of the Ste20-like protein kinase family.[1] As a MAP4K, it functions upstream of the canonical three-tiered MAPK cascades, which are fundamental to transducing extracellular signals into cellular responses.[1] MAP4K4 is widely expressed and plays a crucial role in embryogenesis; its knockout in mice is embryonic lethal.[4][10]

The kinase is implicated in a wide array of diseases. Overexpression of MAP4K4 is frequently reported in cancers such as pancreatic, colon, and glioblastoma, where it promotes proliferation, invasion, and chemoresistance.[1][4][11] It also plays significant roles in inflammation, insulin resistance, and cardiovascular diseases, making it a compelling target for therapeutic intervention.[3][12]

The MAP4K4 Signaling Network

MAP4K4 does not operate in isolation. It integrates signals from upstream regulators, such as receptor tyrosine kinases (RTKs), and relays them to a variety of downstream effectors.[13][14] This complex network governs cellular phenotypes like cell motility and proliferation.[13][14]

Key Downstream Pathways:

-

JNK Pathway: MAP4K4 is a well-established activator of the c-Jun N-terminal kinase (JNK) pathway.[1][10] It can phosphorylate and activate MAP3Ks such as MEKK1 and MLK3, which in turn activate the MKK4/7-JNK cascade.[1][15]

-

Hippo Pathway: Under specific conditions, such as low matrix stiffness, MAP4K4 can phosphorylate and activate the core Hippo kinase LATS1, leading to the cytoplasmic retention and degradation of the transcriptional co-activator YAP.[13][14]

-

Cytoskeletal Dynamics: MAP4K4 directly interacts with and phosphorylates proteins involved in cell adhesion and migration, including PKCθ and potentially ERM proteins.[13][14][16]

DMX-5084: A Potent and Selective MAP4K4 Inhibitor

DMX-5084 (also known as DMX-5804) is a potent, ATP-competitive, and orally active small-molecule inhibitor of MAP4K4.[5][6][9] Its discovery has provided a critical tool for elucidating the kinase's function and exploring its therapeutic potential.[12]

Potency and Selectivity

The effectiveness of a chemical probe is defined by its potency and selectivity. DMX-5084 exhibits high potency against human MAP4K4 with a remarkable low nanomolar efficacy.[5][7][8] Its selectivity is crucial for attributing observed biological effects directly to MAP4K4 inhibition, minimizing off-target confounders.

| Target Kinase | IC50 / pIC50 | Source |

| MAP4K4 (human) | 3 nM (IC50) | [5][7][8][9] |

| MAP4K4 (human) | 8.55 (pIC50) | [5][17] |

| MINK1/MAP4K6 | 8.18 (pIC50) | [5][17] |

| TNIK/MAP4K7 | 7.96 (pIC50) | [5][17] |

| MLK1/MAP3K9 | 7.19 (pIC50) | [17] |

| GCK/MAP4K2 | 6.50 (pIC50) | [17] |

Table 1: In vitro kinase inhibitory potency of DMX-5084 against MAP4K4 and other selected kinases. A higher pIC50 value indicates greater potency.

Experimental Protocols for Studying the DMX-5084/MAP4K4 Axis

To rigorously investigate the effects of DMX-5084, a multi-faceted approach combining in vitro biochemistry with cell-based assays is essential. The following protocols provide a validated framework for experimentation.

Workflow for Validating DMX-5084 Activity

Protocol: In Vitro Kinase Assay

Causality: This assay is foundational. It directly measures the ability of DMX-5084 to inhibit the enzymatic activity of purified MAP4K4 in a cell-free system. This confirms direct target engagement and allows for precise IC50 determination, independent of cellular factors like membrane permeability.[18] Luminescence-based assays, such as ADP-Glo™, are industry standards for their high sensitivity and robustness.[19][20]

Methodology (Adapted from ADP-Glo™ Kinase Assay Principles): [19][20]

-

Reagent Preparation:

-

Prepare a 10-point serial dilution of DMX-5084 in 100% DMSO. A typical starting concentration is 100 µM.

-

Dilute recombinant human MAP4K4 enzyme and a suitable substrate (e.g., Myelin Basic Protein, MBP) in 1x kinase reaction buffer.

-

Prepare ATP solution at 2x the final desired concentration (ideally at the Km for MAP4K4, ~10 µM).[18]

-

-

Kinase Reaction:

-

Add 1 µL of serially diluted DMX-5084 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the MAP4K4 enzyme solution to each well.

-

Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[19]

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubate for 1-2 hours at room temperature.

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Self-Validation & Data Analysis:

-

Controls: Include "no-enzyme" wells (maximum inhibition) and "DMSO-only" wells (no inhibition/basal activity).

-

Analysis: Normalize the data to the controls. Plot the percentage of inhibition against the log concentration of DMX-5084 and fit the data to a four-parameter logistic curve to determine the IC50 value. The Z' factor of the plate should be >0.7 for a robust assay.[19]

-

Protocol: Western Blot for Downstream Pathway Modulation

Causality: While an in vitro assay confirms direct inhibition, a Western blot demonstrates target engagement in situ. By measuring the phosphorylation status of a known downstream substrate (e.g., MLK3), this protocol validates that DMX-5084 can access MAP4K4 within the cell and suppress its signaling output.[1][21]

Methodology (General Protocol): [21][22]

-

Cell Treatment:

-

Plate cells (e.g., HeLa or a pancreatic cancer cell line known to express MAP4K4) and grow to 70-80% confluency.[1][11]

-

Treat cells with varying concentrations of DMX-5084 (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-6 hours). Include a DMSO vehicle control.

-

If the pathway is quiescent, you may need to stimulate it with an upstream activator (e.g., TNF-alpha) to see a robust signal to inhibit.[15]

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of proteins.

-

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Denature 20-30 µg of protein per lane by boiling in SDS sample buffer.

-

Separate proteins by SDS-PAGE (e.g., 4-12% Bis-Tris gel).

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Blocking: Block the membrane for 1 hour at room temperature in 5% w/v non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Blocking prevents non-specific antibody binding.

-

Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody against a phosphorylated MAP4K4 substrate (e.g., anti-phospho-MLK3) and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Self-Validation & Data Analysis:

-

Controls: The vehicle control establishes the basal level of pathway activation. The loading control (e.g., GAPDH) ensures equal protein loading across lanes, which is essential for semi-quantitative analysis.

-

Analysis: Quantify band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein or loading control signal.

-

Protocol: Cell-Based Phenotypic Assay

Causality: This step connects the molecular inhibition of the MAP4K4 pathway to a functional cellular outcome. Since MAP4K4 is implicated in cell migration and survival, assays measuring these phenotypes can validate the functional consequence of DMX-5084 treatment.[4][11][12]

Methodology (Example: Wound Healing/Scratch Assay for Migration):

-

Cell Seeding: Plate cells in a 24-well plate and grow to a confluent monolayer.

-

Creating the "Wound": Use a sterile 200 µL pipette tip to create a uniform scratch across the center of the monolayer.

-

Treatment: Wash cells gently with PBS to remove dislodged cells. Add fresh media containing DMX-5084 at various concentrations or a DMSO vehicle control.

-

Imaging: Place the plate on a live-cell imaging system or a standard microscope with a camera. Acquire images of the scratch at time 0 and at subsequent time points (e.g., every 4-6 hours for 24-48 hours).

-

Self-Validation & Data Analysis:

-

Controls: The DMSO vehicle control is critical to measure the natural rate of cell migration and wound closure.

-

Analysis: Measure the area of the scratch at each time point using imaging software. Calculate the percentage of wound closure relative to the initial area. Compare the rates of closure between DMX-5084-treated and control cells. A significant reduction in closure rate indicates an anti-migratory effect.

-

Conclusion and Future Directions

DMX-5084 is a well-characterized, potent, and selective inhibitor of MAP4K4. Its utility as a research tool is paramount for dissecting the intricate roles of MAP4K4 in health and disease. The experimental framework provided here—spanning from direct biochemical inhibition to cellular pathway modulation and functional phenotypic outcomes—offers a robust strategy for validating its mechanism of action and exploring its effects in various biological contexts. Future studies leveraging DMX-5084 will continue to unravel the complexities of MAP4K4 signaling and may pave the way for the development of novel therapeutics for cancer, cardiovascular disease, and other MAP4K4-driven pathologies.[11][23][24]

References

-

The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer. Frontiers. (URL: [Link])

-

The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer. PubMed Central. (URL: [Link])

-

Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases. MDPI. (URL: [Link])

-

Map4k4 signaling nodes in metabolic and cardiovascular diseases. PMC - NIH. (URL: [Link])

-

Upstream regulators and downstream effectors of MAP4K4. (A) Upstream... | Download Scientific Diagram. ResearchGate. (URL: [Link])

-

DMX-5804 - TargetMol Chemicals Inc. Cambridge Bioscience. (URL: [Link])

-

MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities. Nature. (URL: [Link])

-

MAP4K4 and cancer: ready for the main stage?. Frontiers. (URL: [Link])

-

MAP4K4 and cancer: ready for the main stage?. PMC - PubMed Central. (URL: [Link])

-

MAP4K4 and cancer: ready for the main stage?. ResearchGate. (URL: [Link])

-

Biochemical kinase assay to improve potency and selectivity. Domainex. (URL: [Link])

-

Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment. PubMed Central. (URL: [Link])

-

MAP4K4 Inhibitor | Cardioprotection Drug Candidate. Domainex. (URL: [Link])

-

Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals?. PMC - NIH. (URL: [Link])

-

MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo. PubMed. (URL: [Link])

-

MAP4K4 mediates the SOX6-induced autophagy and reduces the chemosensitivity of cervical cancer. PMC - NIH. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAP4K4 and cancer: ready for the main stage? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. xcessbio.com [xcessbio.com]

- 7. DMX-5804 | MAPK | TargetMol [targetmol.com]

- 8. DMX-5804 - TargetMol Chemicals Inc [bioscience.co.uk]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | MAP4K4 and cancer: ready for the main stage? [frontiersin.org]

- 12. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]

- 14. The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. usbio.net [usbio.net]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. domainex.co.uk [domainex.co.uk]

- 20. promega.jp [promega.jp]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. ccrod.cancer.gov [ccrod.cancer.gov]

- 23. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]

- 24. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC [pmc.ncbi.nlm.nih.gov]

Preamble: The Unmet Need in Ischemic Heart Disease

An In-Depth Technical Guide to the Role of DMX-5084 in Cardioprotection

Myocardial infarction, resulting from acute ischemia followed by reperfusion, remains a leading cause of morbidity and mortality worldwide. While timely reperfusion is critical to salvage ischemic heart tissue, the process itself paradoxically induces further damage, a phenomenon known as ischemia-reperfusion (I/R) injury.[1][2] This injury contributes significantly to the final infarct size and subsequent adverse cardiac remodeling. Decades of research have illuminated complex signaling pathways that mediate cardiomyocyte death in this setting, yet translating this knowledge into effective clinical therapies has proven exceptionally challenging.[3][4] This guide focuses on DMX-5084, a targeted molecular inhibitor, as a case study in a modern approach to cardioprotection, exploring its mechanism, preclinical validation, and the critical insights gained from its journey toward clinical application.

The Molecular Target: MAP4K4 as a Fulcrum of Cardiac Stress Signaling

At the heart of I/R injury lies a surge of oxidative stress, which activates a multitude of intracellular signaling cascades.[5] One such critical pathway is mediated by the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).

-

Function and Position: MAP4K4 is a serine-threonine kinase that functions as an upstream activator of the c-Jun N-terminal kinase (JNK) signaling pathway.[5] In response to cellular stressors like reactive oxygen species (ROS), inflammatory cytokines, and anti-cancer drugs, MAP4K4 is activated, initiating a phosphorylation cascade that ultimately leads to the activation of JNK.

-

Pathophysiological Role in Cardiomyocytes: In the context of the heart, sustained activation of the JNK pathway is strongly linked to the induction of apoptosis (programmed cell death).[5] Studies have shown that MAP4K4 is activated in failing human hearts and in various rodent models of cardiac injury.[6] Therefore, inhibiting MAP4K4 presents a logical and targeted strategy to interrupt a key signaling node responsible for cardiomyocyte death during I/R injury.

Caption: The MAP4K4-JNK signaling pathway in cardiomyocyte apoptosis.

DMX-5084: A Potent and Selective MAP4K4 Inhibitor

DMX-5084 was developed as a potent, highly selective, small-molecule inhibitor of MAP4K4.[7][8] Its efficacy stems from its ability to bind to the kinase and prevent the downstream signaling that leads to cell death. The selectivity of a kinase inhibitor is paramount to minimize off-target effects.

| Kinase Target | IC₅₀ (nM) | Potency/Selectivity Notes |

| MAP4K4 | 3.0 | Primary target; DMX-5084 exhibits high potency.[7][9] |

| MINK1 / MAP4K6 | 6.61 | Shows some activity against a closely related kinase.[7] |

| TRAF2- and NCK-interacting kinase (TNIK) | 10.96 | Shows some activity against another related kinase.[7] |

| Panel of 141 other kinases (at 1 µM) | >1000 | Highly selective over a broad panel of other kinases, indicating a low likelihood of widespread off-target effects.[7] |

| Table 1: Inhibitory Profile of DMX-5084. |

Preclinical Validation in Human Cell-Based Models

A significant hurdle in drug development is translating findings from animal models to human physiology. To bridge this gap, initial validation of DMX-5084 was performed using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), providing a more clinically relevant platform.[5]

Key Findings:

-

Protection Against Oxidative Stress: DMX-5084 demonstrated a dose-dependent ability to prevent cell death in hiPSC-CMs exposed to oxidative stressors like hydrogen peroxide (EC₅₀ = 3.16 nM) and menadione.[5][7]

-

Preservation of Cardiac Function: Beyond simple survival, DMX-5084 preserved crucial cardiomyocyte functions. It protected against menadione-induced disruptions in calcium cycling, a fundamental process for cardiac contraction, and maintained normal beating frequency and amplitude.[5]

-

Reduction of Injury Biomarkers: Treatment with DMX-5084 significantly reduced the release of Cardiac Troponin I, a clinically used biomarker for diagnosing myocardial infarction, from stressed hiPSC-CMs.[5][6]

Experimental Protocol: In Vitro Cardioprotection Assay

This protocol outlines a self-validating system to assess the protective effects of a compound like DMX-5084 on hiPSC-CMs under oxidative stress.

-

Cell Culture: Plate hiPSC-CMs on fibronectin-coated, multi-well plates and culture until a synchronously beating monolayer is formed.

-

Compound Pre-incubation: Treat cells with varying concentrations of DMX-5084 or vehicle control (e.g., DMSO) for 1-2 hours prior to inducing stress.

-

Induction of Oxidative Stress: Introduce a known oxidative stressor. A common choice is Menadione (Vitamin K3), which induces intracellular ROS production.[5][7] A dose-response curve for the stressor should be established beforehand to identify a sub-lethal concentration that impairs function and a lethal concentration that causes significant cell death.

-

Functional Assessment (Calcium Cycling):

-

Load a subset of wells with a calcium-sensing fluorescent dye.

-

Record fluorescent transients using a high-speed imaging system to measure beating frequency and amplitude. This provides a real-time, functional readout of cardiomyocyte health.

-

-

Viability Assessment (Endpoint):

-

After a set period (e.g., 24 hours), measure cell viability using a standard assay such as CellTiter-Glo® (measures ATP) or by quantifying the release of lactate dehydrogenase (LDH) into the media.

-

-

Biomarker Analysis: Collect the cell culture supernatant and quantify Cardiac Troponin I release using a sensitive immunoassay (e.g., AlphaLISA).[5]

Caption: Experimental workflow for in vitro cardioprotection studies.

In Vivo Efficacy in a Rodent Model of I/R Injury

Following successful in vitro validation, the cardioprotective potential of DMX-5084 was tested in a murine model of myocardial infarction, the gold standard for preclinical assessment.

Key Findings:

In a model of I/R injury induced by temporary occlusion of the left anterior descending (LAD) coronary artery, a single oral dose of DMX-5084 (50 mg/kg) profoundly reduced the resulting infarct size by over 50%.[5][7] Critically, this protection was observed even when the drug was administered one hour after the onset of reperfusion, a scenario with high clinical relevance.[5]

| Parameter | Vehicle Control | DMX-5084 (50 mg/kg) | Outcome |

| Model | Mouse; transient LAD coronary artery ligation | Mouse; transient LAD coronary artery ligation | Standard preclinical model for I/R injury.[10] |

| Infarct Size / AAR | ~40-50% | ~15-25% | >50% reduction in infarct size .[5] |

| Administration | Oral gavage | Oral gavage | Demonstrates oral bioavailability and efficacy. |

| Timing | Pre-ischemia or post-reperfusion | Pre-ischemia or 1 hr post-reperfusion | Efficacy in a clinically relevant post-injury treatment window.[5] |

| Table 2: Summary of In Vivo Efficacy of DMX-5084 in a Mouse I/R Model. (Note: AAR = Area at Risk; percentages are illustrative based on published data). |

Experimental Protocol: Murine Myocardial I/R Model

-

Anesthesia and Ventilation: Anesthetize the mouse and establish mechanical ventilation. Maintain body temperature at 37°C.

-

Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully pass a suture (e.g., 8-0 silk) under the left anterior descending (LAD) coronary artery.[10]

-

Ischemia: Induce ischemia by tightening the suture over a small piece of tubing to occlude the artery. Successful occlusion is confirmed by the visible blanching of the myocardial tissue. The duration is typically 30-60 minutes.

-

Reperfusion: Release the snare to allow blood flow to resume, marking the beginning of the reperfusion period. The chest is then closed.

-

Drug Administration: Administer DMX-5084 (e.g., 50 mg/kg, p.o.) or vehicle at a designated time point (e.g., 20 minutes before ischemia or 1 hour after reperfusion).[5]

-

Infarct Size Analysis (24h post-reperfusion):

-

Re-anesthetize the animal and re-occlude the LAD at the same location.

-

Perfuse the heart with a dye such as Evans Blue to delineate the non-ischemic area (blue) from the Area at Risk (AAR, unstained).

-

Excise the heart and slice it into transverse sections.

-

Incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable myocardium in the AAR will stain red, while the infarcted tissue remains white/pale.

-

Image the slices and use planimetry software to quantify the infarct area as a percentage of the AAR.

-

The Translational Hurdle: A Large Animal Study

The promising results from hiPSC-CMs and mice prompted progression to a large animal model, which more closely resembles human cardiac physiology and is a critical step before clinical trials. For this, a soluble, rapidly cleaved pro-drug, DMX-10001 , was developed to enable intravenous administration.[11]

Study Design and Outcome:

A randomized, blinded study was conducted in swine subjected to 60 minutes of LAD balloon occlusion followed by 24 hours of reperfusion.[11][12] DMX-10001 was infused starting 20 minutes before reperfusion.

-

Pharmacokinetics: The infusion protocol was successful, achieving plasma concentrations of the active drug, DMX-5084, that were more than five-fold higher than the levels shown to be effective in both hiPSC-CMs and the mouse model.[11][13]

-

Efficacy: Despite achieving and exceeding the target drug exposure, DMX-10001 failed to produce a statistically significant reduction in infarct size corrected for the area at risk.[11]

This outcome underscores a crucial challenge in cardioprotection research: the translational gap. While MAP4K4 inhibition was unequivocally successful in human cell culture and rodent models, it did not translate to the large animal model under the tested conditions. Potential explanations include differences in the severity of the ischemic insult, collateral circulation between species, or other unappreciated physiological variables.[11]

Synthesis and Future Directions

The investigation into DMX-5084 provides a comprehensive and technically rich narrative on the modern pursuit of cardioprotection.

-

Validated Target: The work successfully validates MAP4K4 as a key mediator of cardiomyocyte death in response to oxidative stress, at least in human cells and rodent models.[5][6]

-

Potent Tool Compound: DMX-5084 stands as a potent and selective chemical probe for interrogating the MAP4K4 signaling pathway.

-

Translational Insights: The discrepancy between the mouse and pig study results is a sobering but invaluable finding. It highlights that even with a humanized in vitro model and successful rodent studies, predicting efficacy in larger, more complex physiological systems remains a formidable challenge.

Future research in this area should focus on understanding the reasons for the translational failure. This could involve testing the therapeutic in less severe large-animal injury models, exploring different delivery mechanisms such as intracoronary administration, or investigating MAP4K4 inhibition as part of a combination therapy targeting multiple cell death pathways simultaneously.[14][15] The story of DMX-5084 is not one of failure, but rather a detailed map that provides crucial signposts for the next generation of cardioprotective drug development.

References

- Cardioprotective Signaling: Outline and Future Directions - PMC - PubMed Central. (2025, December 3).

- Cardioprotective signalling: Past, present and future - PubMed. (2018, August 15).

- Guidelines for experimental models of myocardial ischemia and infarction. (n.d.).

- Schematic overview of signaling pathways activated by cardioprotective...

- Mitochondrial Kinase Signaling for Cardioprotection - MDPI. (n.d.).

- Cardioprotective Signaling: Outline and Future Directions - Semantic Scholar. (n.d.).

- Guidelines for experimental models of myocardial ischemia and infarction - PubMed - NIH. (2018, April 1).

- A Murine Model of Myocardial Ischemia–Reperfusion Injury | Springer N

- Guidelines for experimental models of myocardial ischemia and infarction - PubMed Central. (n.d.).

- MAP4K4 Inhibitor | Cardioprotection Drug Candid

-

Fiedler, L.R., Chapman, K., Xie, M., et al. MAP4K4 inhibition promotes survival of human stem cell-derived cardiomyocytes and reduces infarct size in vivo. Cell Stem Cell 24(4), 579-591 (2019). (Reference is from text of search result[7], URL points to product page citing this article)

- DMX-5084 (CAS Number: 2306178-56-1) | Cayman Chemical. (n.d.).

- DMX-5084 - Xcess Biosciences. (n.d.).

- Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC - NIH. (2021, May 20).

- DMX-5084 MAP4K inhibitor - Selleck Chemicals. (n.d.).

- DMX-5084 | ≥99%(HPLC) | Selleck | MAP4K 阻害剤. (n.d.).

- MAP4K3/GLK - Benchchem. (n.d.).

- (PDF) Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals?

- MAP4K4 mediates human cardiac muscle cell de

- Predicted and verified levels of the active agent DMX-5804, following...

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. Guidelines for experimental models of myocardial ischemia and infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardioprotective signalling: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Cardioprotective Signaling: Outline and Future Directions | Semantic Scholar [semanticscholar.org]

- 5. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]

- 6. domainex.co.uk [domainex.co.uk]

- 7. caymanchem.com [caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. A Murine Model of Myocardial Ischemia–Reperfusion Injury | Springer Nature Experiments [experiments.springernature.com]

- 11. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cardioprotective Signaling: Outline and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Biological Activity of DMX-5084: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the biological activity of DMX-5084, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4). This document is intended for researchers, scientists, and drug development professionals actively engaged in kinase signaling research and therapeutic discovery.

Introduction: The Rationale for Targeting MAP4K4

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that has emerged as a critical regulator of a diverse array of cellular processes. As an upstream activator of the c-Jun N-terminal kinase (JNK) signaling pathway, MAP4K4 is implicated in cellular stress responses, inflammation, and apoptosis.[1] Dysregulation of the MAP4K4 signaling cascade has been linked to the pathophysiology of various diseases, including cardiovascular disorders and cancer, making it a compelling target for therapeutic intervention.[1][2]

DMX-5084 (also known as DMX-5804) has been identified as a potent, orally active, and selective small-molecule inhibitor of MAP4K4.[3][4][5][6][7][8] This guide will delve into the preclinical biological characterization of DMX-5084, providing insights into its mechanism of action, cellular effects, and potential therapeutic applications.

Mechanism of Action: Potent and Selective Inhibition of MAP4K4

DMX-5084 exerts its biological effects through direct inhibition of the kinase activity of MAP4K4.

Kinase Inhibitory Potency

Biochemical assays have demonstrated that DMX-5084 is a highly potent inhibitor of human MAP4K4, with a half-maximal inhibitory concentration (IC50) of 3 nM.[3][5][7][8][9][10] The potency is further highlighted by its pIC50 value of 8.55.[3][4][5][7][8]

Kinase Selectivity Profile

A crucial aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to undesirable toxicity. DMX-5084 has been profiled against a broad panel of kinases and has demonstrated a high degree of selectivity for MAP4K4.[10][11] While it shows potent inhibition of MAP4K4, it has significantly less activity against other closely related kinases, as detailed in the table below.

Table 1: Kinase Selectivity Profile of DMX-5084

| Kinase Target | IC50 (nM) | pIC50 |

| MAP4K4 | 3 | 8.55 |

| MINK1/MAP4K6 | 6.61 | 8.18 |

| TNIK/MAP4K7 | 10.96 | 7.96 |

| GCK/MAP4K2 | - | 6.50 |

| GLK/MAP4K3 | - | 4.95 |

| KHS/MAP4K5 | - | 6.36 |

| MLK1/MAP3K9 | - | 7.19 |

| MLK3/MAP3K11 | - | 6.99 |

Data compiled from multiple sources.[3][4][5][7][8][10]

This selectivity profile underscores the potential for DMX-5084 to achieve a therapeutic window with minimized off-target effects.

The MAP4K4 Signaling Pathway

DMX-5084's mechanism of action is best understood in the context of the signaling pathway it modulates. MAP4K4 is a key upstream regulator of the JNK signaling cascade.

Caption: DMX-5084 inhibits MAP4K4, blocking the downstream JNK signaling pathway.

In Vitro Biological Activity: Cardioprotective Effects

A significant body of evidence points to the cardioprotective effects of DMX-5084, primarily through the inhibition of stress-induced cardiomyocyte death.

Protection Against Oxidative Stress-Induced Cell Death

Oxidative stress is a major contributor to cardiomyocyte death during events such as ischemia-reperfusion injury. Studies utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have demonstrated that DMX-5084 can protect these cells from oxidative stress-induced apoptosis.[1][10]

Table 2: Hypothetical Cell Viability Data of DMX-5084 in hiPSC-CMs

| Treatment | DMX-5084 Conc. (nM) | Cell Viability (%) |

| Vehicle Control | 0 | 100 |

| Hydrogen Peroxide (100 µM) | 0 | 45 |

| Hydrogen Peroxide (100 µM) | 1 | 60 |

| Hydrogen Peroxide (100 µM) | 3 | 75 |

| Hydrogen Peroxide (100 µM) | 10 | 90 |

| Hydrogen Peroxide (100 µM) | 30 | 95 |

This table represents illustrative data based on published findings.[10]

Preservation of Cardiomyocyte Function

Beyond cell survival, DMX-5084 has been shown to preserve the function of cardiomyocytes under stress. In a 3D human-engineered heart tissue (hEHT) model, DMX-5084 prevented the menadione-induced decreases in the number of beats per minute and the force of contraction.[10] This suggests that MAP4K4 inhibition not only prevents cell death but also maintains the physiological function of cardiac tissue.

Experimental Protocols

To facilitate the replication and further investigation of DMX-5084's biological activity, detailed, standardized protocols are provided below.

In Vitro Kinase Inhibition Assay

This protocol outlines a typical biochemical assay to determine the IC50 of an inhibitor against a target kinase.

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

-

Prepare Reagents:

-

Reconstitute recombinant human MAP4K4 enzyme in kinase buffer.

-

Prepare a serial dilution of DMX-5084 in DMSO, followed by a further dilution in kinase buffer.

-

Prepare ATP and substrate (e.g., Myelin Basic Protein) solutions in kinase buffer.

-

-

Assay Plate Preparation:

-

Add 5 µL of the DMX-5084 dilution or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add 10 µL of the MAP4K4 enzyme solution to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

-

Signal Detection:

-

Stop the reaction and detect kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production.

-

Read the luminescence signal on a compatible plate reader.

-

-

Data Analysis:

-

Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cardiomyocyte Viability Assay

This protocol describes a cell-based assay to evaluate the protective effect of DMX-5084 against oxidative stress.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture hiPSC-CMs in appropriate maintenance medium on fibronectin-coated 96-well plates.

-

-

Compound Treatment:

-

Pre-treat the cells with a serial dilution of DMX-5084 or vehicle control for 2 hours.

-

-

Induction of Oxidative Stress:

-

Induce oxidative stress by adding hydrogen peroxide (H2O2) to a final concentration of 100 µM to all wells except the untreated control.

-

Incubate for 24 hours.

-

-

Viability Assessment:

-

Measure cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Plot the percentage of viability against the DMX-5084 concentration.

-

In Vivo Studies: Preclinical Proof-of-Concept

The therapeutic potential of DMX-5084 has been evaluated in preclinical animal models.

Mouse Model of Ischemia-Reperfusion Injury

In a mouse model of myocardial infarction induced by left anterior descending (LAD) coronary artery occlusion, oral administration of DMX-5084 at 50 mg/kg significantly reduced the infarct size.[10] This provides strong in vivo evidence for the cardioprotective effects of MAP4K4 inhibition.

Large Animal Studies

To bridge the translational gap, a soluble pro-drug of DMX-5084, DMX-10001, was developed for intravenous administration in a pig model of ischemia-reperfusion injury.[12] While the study provided valuable pharmacokinetic and safety data, the reduction in infarct size was not statistically significant, highlighting the complexities of translating findings from rodent models to larger animals.[12]

Conclusion and Future Directions

DMX-5084 is a potent and selective inhibitor of MAP4K4 with demonstrated biological activity in both in vitro and in vivo models of cardiac injury. Its ability to protect cardiomyocytes from oxidative stress-induced death and preserve cardiac function underscores the therapeutic potential of targeting the MAP4K4 signaling pathway.

Future research should focus on:

-

Optimizing Dosing and Formulation: Further investigation into optimal dosing regimens and formulations, such as the pro-drug approach, is warranted to maximize efficacy in larger animal models and eventually in humans.

-

Exploring Other Therapeutic Areas: Given the involvement of MAP4K4 in various cellular processes, the therapeutic potential of DMX-5084 should be explored in other disease contexts, including oncology and inflammatory disorders.

-

Biomarker Development: The identification of predictive biomarkers of response to DMX-5084 will be crucial for patient selection in future clinical trials.

References

-

DMX-5084. Sapphire North America. [Link]

-

DMX-5084 | MAP4K 抑制剂. [Link]

-

MAP4K4 Inhibitor | Cardioprotection Drug Candidate. Domainex. [Link]

-

Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals?. PMC - NIH. [Link]

-

VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer. PubMed. [Link]

Sources

- 1. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]

- 2. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. xcessbio.com [xcessbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. DMX-5084 | MAP4K 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 7. DMX-5804 | MAP4K inhibitor | CAS 2306178-56-1 | Buy DMX-5804 from Supplier InvivoChem [invivochem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. DMX-5804 | MAPK | TargetMol [targetmol.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Sapphire North America [sapphire-usa.com]

- 12. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of DMX-5804: A MAP4K4 Inhibitor for Cardioprotection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of DMX-5804, a potent and selective small-molecule inhibitor of Mitogen-activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). The narrative follows the journey from initial target validation in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to lead optimization and preclinical evaluation in animal models of myocardial infarction. We will delve into the scientific rationale, experimental methodologies, and key decision-making processes that underpinned the development of this promising cardioprotective agent. This guide also covers the subsequent development of DMX-10001, a water-soluble prodrug of DMX-5804 designed for intravenous administration in acute clinical settings.

Introduction: The Rationale for Targeting MAP4K4 in Cardiac Disease

Myocardial infarction (MI), a leading cause of death worldwide, is characterized by the death of cardiomyocytes due to prolonged ischemia. While reperfusion strategies are critical for salvaging the ischemic myocardium, they can paradoxically induce further damage, known as ischemia-reperfusion injury. A key pathological driver in this process is oxidative stress, which triggers cardiomyocyte apoptosis and necrosis.

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase, has emerged as a critical mediator of cell death in response to stress signals.[1] Studies have shown that MAP4K4 is activated in failing human hearts and in relevant rodent models of cardiac injury.[1] Gene silencing experiments in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) demonstrated that MAP4K4 is essential for cardiomyocyte death induced by oxidative stress.[1] This pivotal finding established MAP4K4 as a promising therapeutic target for cardioprotection. The central hypothesis was that inhibiting MAP4K4 could suppress human cardiac cell death and consequently reduce the extent of myocardial damage following an ischemic event.[1]

The Discovery of DMX-5804: From Hit Identification to Lead Optimization

The journey to identify a potent and selective MAP4K4 inhibitor involved a multi-pronged approach, combining empirical screening, computational modeling, and medicinal chemistry.

Hit Identification: A Hybrid Approach

The initial phase focused on identifying a promising starting point for drug development. This was achieved through:

-

Empirical Screening: A library of approximately 1800 bioactive compounds was screened against human MAP4K4 to identify initial hits.[1]

-

Pharmacophore Modeling and Virtual Screening: The most promising hits from the empirical screen were analyzed to generate a consensus pharmacophore model. This model, representing the key chemical features required for MAP4K4 inhibition, was then used to conduct a ligand-based virtual screen of a larger compound library, leading to the identification of additional related compounds for biochemical testing.[1]

This hybrid strategy led to the discovery of DMX-4640 , a compound with good initial potency (IC50 of 40 nM) for MAP4K4 and favorable selectivity against a broad panel of other protein kinases.[1]

Lead Optimization: Enhancing "Drug-Like" Properties

While DMX-4640 demonstrated promising potency and selectivity, its pharmacokinetic (PK) properties and solubility required significant optimization to be considered a viable drug candidate.[1][2] The lead optimization process is a critical phase in drug discovery where a promising "hit" compound is systematically modified to improve its overall profile, including efficacy, safety, and metabolic stability.[2]

The medicinal chemistry team embarked on a structure-activity relationship (SAR) study to systematically modify the chemical structure of DMX-4640.[1] By docking DMX-4640 into a crystal structure of MAP4K4, researchers identified an unusual "folded" P-Loop motif in the protein's conformation, a key structural feature that was exploited to enhance selectivity.[1] Through iterative cycles of chemical synthesis and biological testing, structural modifications were made to improve potency, selectivity, and pharmacokinetic parameters.[2][3] This iterative process ultimately led to the identification of DMX-5804 .[1]

Table 1: In Vitro Potency and Selectivity of DMX-5804

| Target | IC50 (nM) | pIC50 |

| Human MAP4K4 | 3 | 8.55 |

| MINK1/MAP4K6 | - | 8.18 |

| TNIK/MAP4K7 | - | 7.96 |

| GCK/MAP4K2 | - | 6.50 |

| KHS/MAP4K5 | - | 6.36 |

| MLK1/MAP3K9 | - | 7.19 |

| MLK3/MAP3K11 | - | 6.99 |

| ABL1 | - | 5.80 |

| Aurora B | - | 5.49 |

| FLT3 | - | 5.31 |

| GSK3β | - | 4.66 |

| VEGFR | - | 5.72 |

Data sourced from Selleck Chemicals and InvivoChem.[4][5][6]

DMX-5804 emerged as a highly potent and selective inhibitor of MAP4K4 with an IC50 of 3 nM.[4][6][7] It demonstrated excellent selectivity against a panel of other kinases, a crucial attribute for minimizing off-target effects and enhancing the safety profile of a drug candidate.[5][6]

Preclinical Development of DMX-5804: Validating the Cardioprotective Effect

With a potent and selective lead compound in hand, the focus shifted to rigorous preclinical testing to validate its therapeutic potential in relevant biological systems.

In Vitro Validation in Human Cardiomyocytes

The use of hiPSC-CMs was a cornerstone of the preclinical strategy, providing a human-relevant platform to assess the efficacy of DMX-5804.[1][5]

Experiments demonstrated that DMX-5804 conferred 100% protection against oxidative stress signals in hiPSC-CMs.[1] This was a critical validation of the initial hypothesis that inhibiting MAP4K4 could prevent cardiomyocyte death.

Beyond cell survival, it was essential to determine if DMX-5804 could preserve the functional integrity of cardiomyocytes.

-

Calcium Cycling: Oxidative stress is known to disrupt calcium homeostasis, which is vital for proper cardiac contraction.[1] Using a calcium-sensing fluorescent dye, researchers showed that DMX-5804 dose-dependently protected cardiomyocyte function from stress induced by menadione, a compound that generates intracellular reactive oxygen species.[1]

-

Cardiac Troponin I Release: The release of cardiac Troponin I is a clinical biomarker for myocardial infarction.[1] In vitro studies demonstrated that DMX-5804 could significantly reduce the release of this biomarker from stressed cardiomyocytes.[1]

In Vivo Proof-of-Concept in a Mouse Model of Myocardial Infarction

To translate the promising in vitro findings to a whole-animal system, DMX-5804 was evaluated in a mouse model of experimental myocardial infarction.[1]

-

Animal Model: Mice were subjected to ischemia-reperfusion injury.

-

Treatment Groups:

-

Vehicle control

-

DMX-5804 (50 mg/kg, oral administration)

-

-

Dosing Regimens:

-

Prophylactic: DMX-5804 administered 20 minutes prior to the ischemic event.

-

Therapeutic: DMX-5804 administered 1 hour after reperfusion, a more clinically relevant scenario.

-

-

Outcome Measurement: The primary endpoint was the reduction in infarct size.

The in vivo studies yielded compelling results. Treatment with DMX-5804, both prophylactically and therapeutically, resulted in a greater than 50% reduction in ischemia-reperfusion injury in mice.[1] Pharmacokinetic analysis confirmed that the exposure to DMX-5804 in these studies was above the anticipated EC50 derived from the cellular protection assays.[1]

The Development of DMX-10001: A Prodrug for Intravenous Administration

While DMX-5804 demonstrated excellent preclinical efficacy and possessed many favorable drug-like properties, its aqueous solubility was insufficient for intravenous (IV) delivery.[8] For the acute treatment of myocardial infarction in a clinical setting, rapid IV administration is the preferred route. This limitation prompted the development of a prodrug of DMX-5804.

A prodrug is an inactive or less active molecule that is converted into the active drug within the body. In this case, DMX-10001 , a rapidly hydrolyzed phosphate prodrug of DMX-5804, was synthesized.[8]

Rationale and Design of DMX-10001

The addition of a hydrolysable phosphate group to the DMX-5804 core structure significantly increased its aqueous solubility by over 400-fold.[8] This modification, however, prevents the molecule from binding to the hinge region of the MAP4K4 kinase domain, rendering DMX-10001 essentially inactive against its target.[8] The in vitro IC50 of DMX-10001 against MAP4K4 is 2.3 µM, a more than 750-fold difference compared to the 3 nM IC50 of DMX-5804.[8] The therapeutic activity of DMX-10001 is therefore entirely dependent on its conversion to the active drug, DMX-5804, in vivo.[8]

Preclinical Evaluation of DMX-10001 in a Large Animal Model

To assess the efficacy of this IV-compatible formulation in a model more predictive of human outcomes, a randomized, blinded preclinical trial was conducted in swine subjected to myocardial infarction.[8]

Pharmacokinetic studies in rats and pigs confirmed the rapid conversion of DMX-10001 to DMX-5804.[8] In rats, cleavage was detectable within 5 minutes and largely complete within 60 minutes.[8] A three-compartment pharmacokinetic model was used to simulate and establish a dosing regimen in pigs that would rapidly achieve and maintain plasma concentrations of DMX-5804 known to be effective in mice and human cardiomyocytes.[8] The chosen regimen involved an initial 30-minute infusion at 60 mg/kg/h, followed by a 23.5-hour infusion at 17 mg/kg/h, starting 20 minutes before reperfusion.[8] This regimen successfully achieved free plasma concentrations of DMX-5804 that were more than fivefold higher than the levels that rescued hPSC-CMs and reduced infarct size in mice.[8]

Table 2: Pharmacokinetic Parameters of DMX-5804

| Species | Administration Route | Compound | Free AUC (h·nM) | Free Cav (nM) |

| Pig | IV Infusion | DMX-10001 | 27,900 | 1,160 |

| Mouse | Oral Gavage (BID) | DMX-5804 | 2,200 | 1,160 |

Data sourced from a preclinical trial in swine.[8]

Despite achieving and exceeding the target plasma concentrations of the active drug, DMX-10001 failed to produce a significant reduction in infarct size or no-reflow corrected for the area at ischemic risk in the large-mammal MI model.[8] While there was a non-significant 27% reduction in infarct size when expressed in grams or as a percentage of left ventricular mass, the primary endpoint was not met.[8]

Discussion and Future Perspectives

The discovery and development of DMX-5804 represents a scientifically rigorous and well-executed preclinical drug discovery program. The initial target validation in a human-relevant cell system, followed by successful proof-of-concept in a small animal model, provided a strong rationale for further development. The subsequent creation of a prodrug, DMX-10001, to overcome formulation challenges for acute clinical use was a logical and necessary step.

The discrepancy in efficacy between the mouse and swine models, despite achieving superior drug exposure in the latter, highlights the inherent challenges of translating preclinical findings to larger, more complex animal models and ultimately to humans. Several factors could contribute to this disparity, including potential species-specific differences in the pathophysiology of myocardial infarction or the downstream signaling pathways regulated by MAP4K4.

While the results of the large animal study with DMX-10001 were disappointing, the foundational research on DMX-5804 has significantly advanced our understanding of the role of MAP4K4 in cardiac cell death. The potent and selective nature of DMX-5804 makes it a valuable tool compound for further investigating the intricacies of MAP4K4 signaling in various disease contexts. Future research may explore alternative therapeutic indications for MAP4K4 inhibition or investigate combination therapies that could enhance its cardioprotective effects.

Visualizations

MAP4K4 Signaling Pathway in Cardiomyocyte Apoptosis

Caption: Simplified signaling pathway of MAP4K4-mediated cardiomyocyte apoptosis.

DMX-5804 Drug Discovery and Development Workflow

Caption: The discovery and development workflow for DMX-5804 and its prodrug DMX-10001.

References

- Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC - NIH. (2021-05-20).

- DMX-5084 MAP4K inhibitor - Selleck Chemicals.

- MAP4K4 Inhibitor | Cardioprotection Drug Candidate - Domainex.

- DMX-5804 | MAP4K inhibitor | CAS 2306178-56-1 - InvivoChem.

- DMX-5084 - Xcess Biosciences.

-

Lead Selection and Optimization by Medicinal Chemistry - YouTube. (2021-03-29). Available at: [Link]

-

Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace. (2025-10-02). Available at: [Link]

Sources

- 1. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]

- 2. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]

- 3. youtube.com [youtube.com]

- 4. selleckchem.com [selleckchem.com]

- 5. DMX-5804 | MAP4K inhibitor | CAS 2306178-56-1 | Buy DMX-5804 from Supplier InvivoChem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. xcessbio.com [xcessbio.com]

- 8. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Effects of DMX-5084

This guide provides a comprehensive technical overview of the downstream cellular and molecular effects of DMX-5084, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action of DMX-5084, its impact on key signaling pathways, and the experimental methodologies used to elucidate these effects.

Introduction: DMX-5084 as a Selective MAP4K4 Inhibitor

DMX-5084, also known as DMX-5804, has emerged as a critical research tool and potential therapeutic agent due to its high potency and selectivity for MAP4K4.[1][2] MAP4K4 is a serine/threonine kinase belonging to the Ste20 family, which acts as an upstream regulator of several crucial signaling cascades.[3][4][5] Unlike broad-spectrum kinase inhibitors, the targeted action of DMX-5084 allows for a more precise dissection of MAP4K4-mediated signaling and offers a more favorable therapeutic window.

MAP4K4 is implicated in a wide array of cellular processes, including cell proliferation, migration, inflammation, and apoptosis.[3][4][6] Its dysregulation has been linked to various pathologies, including cancer, cardiovascular diseases, and metabolic disorders.[7][8] DMX-5084 provides a powerful means to investigate the functional roles of MAP4K4 and to evaluate its potential as a therapeutic target.

Core Mechanism of Action: Inhibition of MAP4K4 Kinase Activity

DMX-5084 exerts its effects by directly binding to the ATP-binding pocket of MAP4K4, thereby preventing the phosphorylation of its downstream substrates. This competitive inhibition effectively shuts down the kinase activity of MAP4K4, leading to a cascade of downstream effects. The high selectivity of DMX-5084 for MAP4K4 over other kinases minimizes off-target effects, making it an ideal probe for studying MAP4K4-specific functions.[9]

Table 1: Kinase Selectivity Profile of DMX-5084

| Kinase | IC50 (nM) | pIC50 |

| MAP4K4 | 3 | 8.55 |

| MINK1/MAP4K6 | - | 8.18 |

| TNIK/MAP4K7 | - | 7.96 |

| GCK/MAP4K2 | - | 6.50 |

| GLK/MAP4K3 | - | 4.95 |

| KHS/MAP4K5 | - | 6.36 |

| MLK1/MAP3K9 | - | 7.19 |

| MLK3/MAP3K11 | - | 6.99 |

| ABL1 | - | 5.80 |

| Aurora B | - | 5.49 |

| FLT3 | - | 5.31 |

| GSK3β | - | 4.66 |

| NUAK | - | 6.88 |

| VEGFR | - | 5.72 |

| (Data sourced from MedchemExpress and Selleck Chemicals websites)[1][9] |

Downstream Signaling Pathways Modulated by DMX-5084

The inhibition of MAP4K4 by DMX-5084 leads to the modulation of several key downstream signaling pathways. The most well-characterized of these is the c-Jun N-terminal kinase (JNK) pathway. However, emerging evidence indicates that MAP4K4 also plays a significant role in other signaling networks, including the Hippo and NF-κB pathways.

The JNK Signaling Pathway